5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid
Description
5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid is a sulfonamide derivative featuring a 2-methylbenzoic acid backbone substituted with a vinyl sulfonamide group linked to a 2-chlorophenyl moiety. This structure combines aromatic, sulfonamide, and carboxylic acid functionalities, making it a candidate for diverse applications, including pharmaceutical intermediates or enzyme inhibitors. Its synthesis likely involves multi-step coupling and deprotection reactions, as seen in analogous compounds .
Properties
IUPAC Name |
5-[2-(2-chlorophenyl)ethenylsulfonylamino]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-11-6-7-13(10-14(11)16(19)20)18-23(21,22)9-8-12-4-2-3-5-15(12)17/h2-10,18H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJPNIQPSFAZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethenesulfonamide Intermediate: This step involves the reaction of 2-chlorophenyl ethene with sulfonamide under specific conditions to form the ethenesulfonamide intermediate.
Coupling with Methylbenzoic Acid: The intermediate is then coupled with 2-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the methylbenzoic acid moiety can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its ethenesulfonamido group, which distinguishes it from other chlorophenyl-containing sulfonamides. Below is a comparison with key analogues:
Key Observations :
- The ethenesulfonamido group in the target compound introduces conformational rigidity compared to flexible alkyl chains in analogues like the compound from . This rigidity may enhance binding specificity to biological targets .
- The absence of a reactive chlorosulfonyl group (as in ) makes the target compound more stable but less reactive in industrial coupling reactions.
Industrial Relevance :
Physicochemical Properties
- Exact Mass : The target compound’s exact mass (unreported) is expected to differ from 5-(chlorosulfonyl)-2-methylbenzoic acid (234.00205) due to the ethenesulfonamido group .
- Solubility : The carboxylic acid group enhances water solubility compared to ester or chlorosulfonyl derivatives .
Challenges and Opportunities
- Opportunities : Leveraging rigidity for targeted drug delivery or covalent inhibition strategies (e.g., HDAC8 inhibitors ).
Biological Activity
5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings, including biological assays, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzoic acid derivative, which is known to influence its biological activity. Its molecular formula is , and it has a molecular weight of approximately 325.79 g/mol. The presence of the chlorophenyl group is significant as chlorinated aromatic compounds often exhibit enhanced biological activities.
Research indicates that compounds with sulfonamide groups can act as inhibitors of various enzymes, particularly those involved in metabolic pathways. The mechanism of action for this compound may involve:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : CDKs are crucial regulators of the cell cycle. Inhibitors targeting CDKs can potentially halt the proliferation of cancer cells .
- Interference with Protein Interactions : The compound may disrupt protein-protein interactions essential for cellular signaling pathways, particularly those related to cancer progression.
Antitumor Activity
Several studies have investigated the antitumor properties of similar compounds. For instance, sulfonamide derivatives have shown promise in inhibiting tumor growth in various cancer models:
- Case Study : A derivative with structural similarities demonstrated significant inhibition of tumor growth in xenograft models of breast cancer, suggesting that this compound could have similar effects .
Anti-inflammatory Properties
Compounds with benzoic acid moieties often exhibit anti-inflammatory activity. The potential anti-inflammatory effects of this compound can be assessed through:
- In vitro assays measuring cytokine release from activated macrophages.
- Animal models where inflammation is induced, followed by treatment with the compound to evaluate its efficacy in reducing inflammatory markers.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.79 g/mol |
| Antitumor Activity | Significant in xenograft models |
| Anti-inflammatory Activity | Potentially effective |
Research Findings
- Antitumor Efficacy : In a study published in Oncology Reports, sulfonamide derivatives were shown to inhibit cell proliferation in vitro and reduce tumor size in vivo .
- Mechanistic Insights : Research published in Drug Metabolism and Disposition highlights the role of similar compounds in modulating metabolic enzymes, which may contribute to their therapeutic effects .
- Safety Profile : Toxicological assessments indicate that while many sulfonamide derivatives are effective, careful evaluation of their safety profiles is necessary due to potential adverse effects associated with chlorinated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
